3-(Difluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

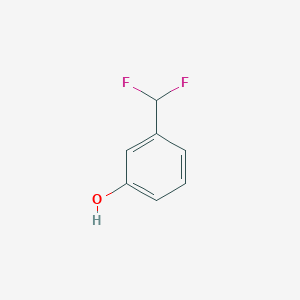

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURSDTIXPRXFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377789 | |

| Record name | 3-DIFLUOROMETHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405196-14-7 | |

| Record name | 3-DIFLUOROMETHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Difluoromethyl Moiety

An In-depth Technical Guide to 3-(Difluoromethyl)phenol

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational molecular design. Among these, the difluoromethyl (–CF₂H) group holds a unique and valuable position. This compound, identified by its CAS Number 405196-14-7 , is a key chemical intermediate that provides a scaffold for introducing this critical moiety.[1]

The significance of the –CF₂H group lies in its role as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups.[2] Unlike the more common trifluoromethyl (–CF₃) group, the difluoromethyl group retains a hydrogen atom, enabling it to act as a hydrogen bond donor. This dual character—lipophilicity enhancement and hydrogen-bonding capability—can profoundly influence a molecule's binding affinity, target specificity, and metabolic stability.[2][3] Consequently, this compound is not merely a reagent but a strategic building block for creating more effective and resilient pharmaceuticals and crop protection agents.[4]

This guide provides a comprehensive technical overview for researchers and development professionals, covering the essential physicochemical properties, synthesis, applications, analytical methods, and safety protocols associated with this compound.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory or manufacturing setting. This compound is typically supplied as a pale-yellow to yellow-brown liquid. Its key properties are summarized below for quick reference.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 405196-14-7 | [4] |

| Molecular Formula | C₇H₆F₂O | [4] |

| Molecular Weight | 144.12 g/mol | [4] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | |

| Purity | Typically ≥93-95% | [4] |

| InChI Key | YURSDTIXPRXFRX-UHFFFAOYSA-N | |

| MDL Number | MFCD06657965 | [4] |

| Storage | 2-8°C, under inert gas, sealed, dry | [4] |

The imperative for refrigerated and anhydrous storage conditions stems from the compound's phenolic hydroxyl group, which is susceptible to oxidation and reaction with atmospheric moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) is a critical, self-validating step to prevent degradation and maintain purity over time.

Synthesis Methodology: Decarboxylative Difluoromethylation

While various methods exist for the difluoromethylation of phenols, a robust and accessible approach involves the thermal decarboxylation of a halo-difluoroacetate salt to generate difluorocarbene (:CF₂) in situ.[5] This highly reactive electrophile is then trapped by a phenolate nucleophile. The following protocol is a representative procedure adapted from established methods for the synthesis of aryl difluoromethyl ethers.[5][6]

Causality of Experimental Choices:

-

Aprotic Polar Solvent (DMF): Dimethylformamide (DMF) is chosen for its high boiling point and its ability to dissolve both the phenol and the difluoroacetate salt, facilitating a homogeneous reaction environment.

-

Inert Atmosphere: The reaction is conducted under nitrogen to prevent oxidation of the starting phenol and any potential side reactions involving atmospheric oxygen or moisture.

-

Thermal Conditions: Heating to 120°C is necessary to induce the thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate, the rate-limiting step for generating the difluorocarbene intermediate.[5]

-

Aqueous Work-up: The work-up procedure involving water, ethyl acetate, and brine washes is designed to remove the DMF solvent, unreacted starting materials, and inorganic byproducts, ensuring the isolation of a clean product.

Experimental Protocol: Synthesis of this compound

Diagram 1: Synthesis Workflow

Caption: General workflow for synthesis via decarboxylative difluoromethylation.

-

Reaction Setup: In a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar and an air condenser, add 3-hydroxybenzaldehyde (as a precursor), dry DMF, and deionized water.

-

Inerting: Seal the flask with a rubber septum and degas the solution by bubbling nitrogen through it for 1 hour while stirring.

-

Reagent Addition: Under a positive stream of nitrogen, add sodium 2-chloro-2,2-difluoroacetate in one portion.

-

Reaction: Place the flask in a preheated oil bath at 120°C and stir vigorously for 2 hours. Vigorous gas evolution will be observed.[6]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:2 ethyl acetate:hexanes eluent system.[5] The starting material and product should have distinct Rf values.

-

Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath, allow it to cool to room temperature, and dilute the mixture with deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with a 10% LiCl solution and a saturated NaCl (brine) solution to remove residual DMF.[6]

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product. The difluoromethyl group is introduced in a subsequent step not detailed here.

Applications in Drug Discovery and Agrochemicals

The utility of this compound is primarily as a versatile intermediate. Its structure allows for further functionalization at the phenolic hydroxyl group or on the aromatic ring, enabling the creation of a diverse library of compounds for screening.

Diagram 2: Role as a Chemical Building Block

Caption: Application pathways for this compound in synthesis.

-

Agrochemicals: The compound serves as a key intermediate in producing crop protection agents, particularly fungicides.[4] The difluoromethyl group contributes to the stability and efficacy of the final active ingredients against various plant diseases.[3][4]

-

Medicinal Chemistry: In drug design, the difluoromethyl group is a metabolically stable bioisostere of an alcohol or thiol.[2] This property is exploited to improve the pharmacokinetic profiles of drug candidates. Introducing the 3-(difluoromethyl)phenyl moiety can enhance lipophilicity, improve cell membrane permeability, and increase resistance to metabolic degradation, all of which are critical for developing successful therapeutics.[2][7]

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is crucial for its successful application. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for this purpose, analogous to methods used for similar fluorinated phenols.[8]

Causality of Analytical Choices:

-

Reversed-Phase HPLC: This mode is selected because this compound is a moderately polar compound. A nonpolar C18 stationary phase provides excellent retention and separation from potential nonpolar or highly polar impurities.

-

Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity range to elute the analyte with a reasonable retention time and good peak shape. The addition of a small amount of acid (e.g., phosphoric acid) suppresses the ionization of the phenolic proton, leading to sharper, more symmetrical peaks.

-

UV Detection: The aromatic ring in the molecule contains a chromophore that strongly absorbs UV light, making UV detection a sensitive and reliable method for quantification. A wavelength around 274 nm is often suitable for substituted phenols.[9]

Protocol: HPLC Purity Analysis

Diagram 3: HPLC Analytical Workflow

Caption: Standard workflow for HPLC analysis of this compound.

-

Instrumentation: An HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.[8]

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Phosphoric Acid), for example, in a 60:40 ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 274 nm.

-

Standard Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.

-

Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions. Identify the this compound peak based on its retention time relative to the standard.

-

Quantification: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

Proper safety and handling procedures are non-negotiable when working with any chemical intermediate. This compound presents moderate hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.

Table 2: GHS Hazard Information

| Hazard | Code | Description |

| Pictogram | Exclamation Mark | Warning |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| Precautionary Statements | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and PPE

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors. Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment: Wear nitrile gloves, chemical safety goggles, and a lab coat.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, flush thoroughly with water for at least 15 minutes and seek immediate medical attention.[10] If swallowed, rinse mouth and seek immediate medical attention.[10]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C.[4] The compound should be stored away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.

References

- This compound. (n.d.). MySkinRecipes.

- Difluoromethylation of Phenols. (2024). Organic Syntheses.

- Difluoromethylation of Phenols - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Phenol, 3-(trifluoromethyl)-. (n.d.). NIST Chemistry WebBook.

- 3-(Difluoromethyl)-phenol | C7H6F2O. (n.d.). PubChem.

- 3-(Trifluoromethyl)phenol | C7H5F3O. (n.d.). PubChem.

- Sante, L., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing.

- Zhang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules.

- Mykhailiuk, P. K. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Organic & Inorganic Au.

- This compound, 93% Purity. (n.d.). CP Lab Safety.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI.

- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). ACS Publications.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). PubMed Central.

- Chen, M., et al. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ChemRxiv.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound [myskinrecipes.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Elucidation of 3-(Difluoromethyl)phenol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the repertoire of fluorinated motifs, the difluoromethyl group (–CHF₂) has garnered significant attention as a bioisostere for hydroxyl and thiol functionalities. This guide provides a comprehensive technical overview of 3-(Difluoromethyl)phenol, a key building block in the synthesis of novel therapeutic agents and agrochemicals. We will delve into its molecular structure, explore robust synthetic protocols, and analyze its spectroscopic signature. Furthermore, we will discuss the critical role of the this compound moiety in drug design, contextualized with field-proven insights to empower researchers in their pursuit of next-generation chemical entities.

The Strategic Importance of the Difluoromethyl Group in Phenolic Scaffolds

The difluoromethyl group is considered a "lipophilic hydrogen bond donor," a unique characteristic that sets it apart from other fluorinated substituents.[1] When appended to a phenolic ring, the -CHF₂ group can serve as a metabolically stable bioisostere of a hydroxyl, thiol, or even an amine group.[2] This substitution can lead to several advantageous modifications in a drug candidate's profile:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethyl group resistant to oxidative metabolism, a common pathway for the degradation of many drugs.

-

Modulated Lipophilicity: The -CHF₂ group increases lipophilicity compared to a hydroxyl group, which can improve a molecule's ability to cross cellular membranes and enhance its oral bioavailability.[3]

-

Fine-Tuning of Acidity: The electron-withdrawing nature of the difluoromethyl group influences the acidity of the phenolic proton, which can be critical for optimizing interactions with biological targets.

-

Hydrogen Bonding Capabilities: The polarized C-H bond in the difluoromethyl group can participate in hydrogen bonding, mimicking the interactions of a hydroxyl or thiol group with protein targets.[1]

These properties make this compound a valuable intermediate for the synthesis of advanced organic compounds, particularly in the development of fungicides, herbicides, and pharmaceuticals with improved efficacy and pharmacokinetic profiles.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group and a difluoromethyl group at the meta position.

Molecular Structure Diagram

Caption: 2D representation of the this compound molecular structure.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂O | [4] |

| Molecular Weight | 144.12 g/mol | [4] |

| CAS Number | 405196-14-7 | [4] |

| Appearance | Pale-yellow to yellow-brown liquid | Sigma-Aldrich |

Synthesis of this compound: A Validated Protocol

While various methods exist for the difluoromethylation of phenols, a robust and scalable approach involves the use of sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene precursor.[5] The following protocol is adapted from established procedures for the synthesis of aryl difluoromethyl ethers.

Synthetic Workflow

Caption: A plausible synthetic workflow for this compound starting from 3-hydroxybenzaldehyde.

Detailed Experimental Protocol

This protocol outlines a plausible synthesis starting from 3-hydroxybenzaldehyde, which requires protection of the aldehyde, difluoromethylation of the phenolic hydroxyl group, and subsequent deprotection and reduction.

Step 1: Protection of 3-Hydroxybenzaldehyde

-

Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in toluene, add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.).

-

Azeotropic Distillation: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate, 2-(3-hydroxyphenyl)-1,3-dioxolane.

Causality: The aldehyde is protected as an acetal to prevent its reaction during the subsequent difluoromethylation step, which is performed under basic conditions.

Step 2: Difluoromethylation of the Phenolic Hydroxyl Group

-

Reaction Setup: In a round-bottom flask, combine the protected intermediate (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), and a mixture of N,N-dimethylformamide (DMF) and water.

-

Addition of Reagent: Add sodium 2-chloro-2,2-difluoroacetate (2.5 eq.) to the mixture.

-

Reaction: Heat the mixture to 120 °C and stir vigorously. The reaction progress can be monitored by TLC.

-

Work-up: After completion, cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality: Thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate generates difluorocarbene (:CF₂), which is then trapped by the phenoxide formed in situ to yield the difluoromethyl ether.[5]

Step 3: Deprotection and Reduction to this compound

-

Deprotection: Dissolve the purified difluoromethylated intermediate in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 1 M HCl). Stir at room temperature until the acetal is cleaved, as monitored by TLC.

-

Work-up: Neutralize the reaction mixture with a mild base and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain 3-(difluoromethyl)benzaldehyde.

-

Reduction: Dissolve the crude 3-(difluoromethyl)benzaldehyde in methanol and cool in an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise. Stir the reaction until completion.

-

Final Work-up: Quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent. Wash the organic layer, dry, and concentrate to yield this compound. Further purification can be achieved by column chromatography if necessary.

Causality: The acetal protecting group is acid-labile and is removed to regenerate the aldehyde, which is then reduced to the corresponding alcohol (phenol in this case) using a mild reducing agent like NaBH₄.

Spectroscopic Characterization

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (4H) in the range of δ 6.8-7.4 ppm. A triplet for the -CHF₂ proton around δ 6.6 ppm with a J-coupling of approximately 56 Hz. A broad singlet for the phenolic -OH proton, with its chemical shift being solvent and concentration-dependent. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm. A triplet for the -CHF₂ carbon around δ 115 ppm due to C-F coupling. |

| ¹⁹F NMR | A doublet for the two equivalent fluorine atoms, coupled to the proton of the difluoromethyl group. |

| IR Spectroscopy | A broad O-H stretching band around 3300-3600 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C-F stretching bands in the region of 1000-1200 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak ([M]⁺) at m/z = 144. |

The Role of this compound in Drug Discovery: A Bioisosteric Perspective

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. The difluoromethyl group serves as an effective bioisostere for the hydroxyl and thiol groups, offering a means to overcome common liabilities associated with these functionalities, such as rapid metabolism.[2]

The incorporation of the this compound moiety into a drug candidate can lead to:

-

Improved Pharmacokinetic Profile: By replacing a metabolically susceptible phenol, the overall metabolic stability of the molecule can be enhanced, leading to a longer half-life and improved bioavailability.

-

Enhanced Target Affinity: The ability of the -CHF₂ group to act as a hydrogen bond donor allows it to mimic the interactions of a hydroxyl group with the target protein, thus maintaining or even improving binding affinity.[1]

-

Increased Lipophilicity: The increased lipophilicity can facilitate the passage of the drug across biological membranes, which is particularly important for oral absorption and penetration of the blood-brain barrier.[3]

Numerous studies have demonstrated the successful application of the difluoromethyl group in enhancing the drug-like properties of various compounds, making this compound a valuable building block for medicinal chemists.[2][7]

Conclusion

This compound is a strategically important molecule in the fields of pharmaceutical and agrochemical research. Its unique structural and electronic properties, stemming from the presence of the difluoromethyl group, offer a versatile platform for the synthesis of novel compounds with enhanced biological activity and improved pharmacokinetic profiles. The synthetic protocols outlined in this guide, coupled with an understanding of the molecule's spectroscopic characteristics and its role as a bioisostere, provide a solid foundation for researchers to leverage the potential of this compound in their drug discovery and development endeavors.

References

- Zafrani, Y., Yeffet, D., Gali, S., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(17), 7385–7395.

- Méndez, L., Escalante, J., & Yunes, R. A. (2016). Antioxidant Properties in a Non-Polar Environment of Difluoromethyl Bioisosteres of Methyl Hydroxycinnamates. Journal of Pharmacy and Pharmacology, 68(5), 655–664.

- Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.

- Xiong, W., Qin, W. B., Zhao, Y. S., Fu, K. Z., & Liu, G. K. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Pharmaceuticals, 15(12), 1552.

- Gilmour, R., & Smith, A. M. (2020). The geminal difluoromethylene group: bioisosterism, and catalysis-based access from α-(bromomethyl)styrenes via I(I)/I(III) catalysis.

- Li, Y., Wang, Y., & Liu, X. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry.

- BenchChem Technical Support Team. (2025, December). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. BenchChem.

- Zhou, M., Ren, J. X., Feng, X. T., Zhao, H. Y., Fu, X. P., Min, Q. Q., & Zhang, X. (2024). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Chemical Science, 15(7), 2536-2543.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant properties in a non-polar environment of difluoromethyl bioisosteres of methyl hydroxycinnamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. orgsyn.org [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 3-(Difluoromethyl)phenol

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for obtaining this compound, a compound of increasing importance in the fields of medicinal chemistry, agrochemicals, and materials science. The difluoromethyl (-CHF₂) group is a unique substituent, acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, and amine functionalities, capable of significantly enhancing a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] This document details several robust synthetic pathways, including the deoxyfluorination of 3-hydroxybenzaldehyde and the direct difluoromethylation of phenolic precursors. Each section provides a theoretical framework, explaining the causality behind experimental choices, alongside detailed, step-by-step protocols. The guide is intended for researchers, chemists, and drug development professionals seeking both a strategic understanding and practical guidance for the synthesis of this valuable building block.

Introduction: The Significance of the Difluoromethyl Group

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical design.[3] Among fluorinated motifs, the difluoromethyl (-CHF₂) group occupies a privileged position. Unlike its trifluoromethyl (-CF₃) counterpart, the -CHF₂ group possesses an acidic hydrogen atom, enabling it to act as a hydrogen bond donor, which can be critical for molecular recognition and binding affinity at biological targets.[1] It is often employed as a bioisosteric replacement for common functional groups like hydroxyls or thiols, improving a compound's pharmacokinetic profile without drastically altering its core biological activity.[2][3]

This compound serves as a key intermediate for introducing this valuable moiety into more complex molecular architectures. Its synthesis, however, requires careful selection of reagents and conditions to achieve high yields and purity. This guide explores the most effective and commonly employed synthetic routes, offering insights into their underlying mechanisms and practical execution.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct strategic directions. The optimal choice depends on factors such as the availability of starting materials, scalability, and tolerance to specific functional groups. The primary strategies are:

-

Deoxyfluorination of a Carbonyl Precursor: The most direct approach, involving the conversion of the aldehyde group in 3-hydroxybenzaldehyde into a difluoromethyl group.

-

Direct O-Difluoromethylation followed by Rearrangement (less common for C-alkylation): While O-difluoromethylation of phenols is a well-established method to form aryl difluoromethyl ethers, C-difluoromethylation is less direct.

-

Difluoromethylation via Carbene Intermediates: This powerful method involves the in-situ generation of difluorocarbene (:CF₂), which can react with appropriate aromatic precursors.

-

Building the Phenol from a Difluoromethylated Aromatic Ring: This retro-synthetic approach starts with a pre-functionalized difluoromethylbenzene and subsequently introduces the hydroxyl group.

This guide will focus on the most practical and widely-documented of these strategies.

Caption: Fig. 1: Major synthetic routes to this compound.

Key Synthetic Methodologies & Protocols

Methodology 1: Deoxyfluorination of 3-Hydroxybenzaldehyde

This is arguably the most straightforward conceptual route, directly converting the formyl group of a commercially available precursor into the target difluoromethyl group. The reaction relies on specialized deoxyfluorinating agents.

Theoretical Basis & Mechanistic Insight: Deoxyfluorinating agents like Diethylaminosulfur Trifluoride (DAST) react with the carbonyl oxygen of the aldehyde. The sulfur atom acts as a potent Lewis acid, activating the carbonyl group. A subsequent nucleophilic attack by fluoride, followed by elimination, replaces the oxygen atom with two fluorine atoms. Careful control of stoichiometry and temperature is critical to prevent side reactions and decomposition of the thermally sensitive reagent. This method's main limitation is the cost and hazardous nature of the reagents.[2]

Experimental Protocol: Synthesis via DAST

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add DAST (approx. 1.3 eq.) dropwise to the stirred solution. The addition must be slow to maintain the low temperature and control the reaction rate.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) cooled in an ice bath. Caution: Quenching is exothermic and releases gas.

-

Work-up & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound.

Methodology 2: Difluoromethylation via Difluorocarbene Generation

This powerful strategy involves the in-situ generation of the highly reactive difluorocarbene (:CF₂) intermediate, which is then trapped by a suitable nucleophile. For the synthesis of aryl difluoromethyl ethers, a phenoxide is used as the trap.[4]

Theoretical Basis & Mechanistic Insight: Difluorocarbene can be generated from various stable, commercially available precursors. One of the most efficient and user-friendly reagents is Diethyl (bromodifluoromethyl)phosphonate (BrCF₂P(O)(OEt)₂) .[5] Under basic conditions, this phosphonate undergoes a facile P-C bond cleavage. This process is believed to form a bromodifluoromethyl anion, which rapidly eliminates a bromide ion to generate difluorocarbene.[4] The electrophilic carbene is then intercepted by a phenolate to form the difluoromethyl ether.[6]

Caption: Fig. 2: Generation of difluorocarbene from a phosphonate precursor.

Experimental Protocol: Using Diethyl (bromodifluoromethyl)phosphonate

This protocol is adapted for the O-difluoromethylation of phenols, which is a closely related and well-documented transformation.[4]

-

Reaction Setup: To a solution of the starting phenol (e.g., 2'-hydroxyacetophenone, 1.0 eq.) and potassium hydroxide (2.0 eq.) in a mixture of acetonitrile and water (1:1), cool the flask to -30 °C.

-

Reagent Addition: Add diethyl (bromodifluoromethyl)phosphonate (2.1 eq.) to the cooled, stirred mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.

-

Work-up & Isolation: Once complete, extract the reaction mixture with a suitable organic solvent (e.g., isopropyl ether). Dry the combined organic layers over sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure aryl difluoromethyl ether.

Another highly effective and economical source for difluorocarbene is sodium 2-chloro-2,2-difluoroacetate .[7] Upon heating in a polar aprotic solvent like DMF, it undergoes thermal decarboxylation to release :CF₂.[6]

Experimental Protocol: Using Sodium 2-chloro-2,2-difluoroacetate

-

Reaction Setup: In a round-bottomed flask, charge the starting phenol (1.0 eq.) and sodium 2-chloro-2,2-difluoroacetate (2.8 eq.).[7]

-

Solvent Addition: Add dry DMF and a small amount of water. Degas the solution with nitrogen for approximately 1 hour.[7]

-

Reaction Progression: Heat the mixture in an oil bath at 120 °C for 2 hours. Vigorous bubbling (CO₂ evolution) should be observed.[6]

-

Work-up & Isolation: Cool the reaction to room temperature and dilute with deionized water. Transfer to a separatory funnel and extract multiple times with an organic solvent (e.g., hexanes or ethyl acetate).[6][7]

-

Purification: Wash the combined organic layers with brine and/or a LiCl solution to remove residual DMF. Dry the organic phase over Na₂SO₄, filter, and concentrate via rotary evaporation to yield the product.[6][7]

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision based on multiple practical and economic factors. The following table provides a comparative summary.

| Methodology | Starting Material | Key Reagent(s) | Advantages | Disadvantages & Safety Considerations |

| Deoxyfluorination | 3-Hydroxybenzaldehyde | DAST, Deoxo-Fluor® | Direct, one-step conversion of a common starting material. | Reagents are expensive, moisture-sensitive, and thermally unstable. Reaction can be difficult to scale. |

| Difluorocarbene | Phenol (conceptual) | Diethyl (bromodifluoromethyl)phosphonate | Mild reaction conditions, commercially available reagent.[4] | Stoichiometric use of phosphonate reagent. |

| Difluorocarbene | Phenol (conceptual) | Sodium 2-chloro-2,2-difluoroacetate | Inexpensive and stable reagent, scalable process.[7] | Requires high temperatures (120 °C), polar aprotic solvents (DMF) can be difficult to remove. |

| Diazotization | 3-(Difluoromethyl)aniline | NaNO₂, H₂SO₄ | Utilizes a classical, well-understood transformation.[8] | Diazonium salts are potentially explosive and must be handled with extreme care at low temperatures. Starting aniline may not be readily available. |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and reliable pathways. For directness, the deoxyfluorination of 3-hydroxybenzaldehyde is a primary choice, albeit with considerations for reagent cost and safety. For scalability and cost-effectiveness, methods employing the in-situ generation of difluorocarbene from precursors like sodium 2-chloro-2,2-difluoroacetate represent a robust industrial and laboratory option. The selection of an optimal route will ultimately be guided by the specific requirements of the research program, including scale, budget, and available equipment. The protocols and mechanistic insights provided in this guide offer a solid foundation for chemists to confidently undertake the synthesis of this highly valuable fluorinated building block.

References

- 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het) - Wiley-VCH. (n.d.). Wiley-VCH.

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022, December 13). National Institutes of Health.

- Difluoromethylation of Phenols - Organic Syntheses. (2024, October 5). Organic Syntheses.

- Difluoromethylation of Phenols - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Mastering Difluoromethylation: The Synthetic Power of Diethyl Difluoromethylphosphonate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor | Request PDF. (2025, August 6). ResearchGate.

- Late-stage difluoromethylation: concepts, developments and perspective. (2021, June 2). Royal Society of Chemistry.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Safety Profile of 3-(Difluoromethyl)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, fluorinated building blocks are indispensable tools for modulating the physicochemical and biological properties of molecules. Among these, 3-(Difluoromethyl)phenol stands out as a key intermediate. Its unique electronic properties, conferred by the difluoromethyl group, make it a valuable precursor in the synthesis of novel bioactive compounds. However, a thorough understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of research.

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 405196-14-7). Moving beyond a simple recitation of safety data sheet (SDS) information, this document synthesizes available data to offer practical insights and a framework for safe handling, emergency response, and disposal, grounded in established scientific principles.

Chemical Identity and Hazard Classification

This compound is an aromatic organic compound with the molecular formula C₇H₆F₂O.[1] The strategic placement of the difluoromethyl group on the phenol ring significantly influences its reactivity and biological interactions, a key consideration for its application in synthesis.[2]

GHS Classification: A Harmonized Understanding

Based on aggregated data from suppliers and chemical inventories, this compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word.[2][3] The primary hazards are well-defined and consistently reported, providing a clear basis for risk assessment.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Code | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][4] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [2][4] |

It is crucial to distinguish this classification from that of the closely related analogue, 3-(Difluoromethoxy)phenol, which carries a "Danger" signal word and a more severe hazard profile, including acute toxicity (Category 3) and the risk of serious eye damage.[5] This distinction underscores the importance of consulting substance-specific safety data.

Exposure Control and Personal Protection: A Proactive Stance

A foundational principle of laboratory safety is the minimization of exposure. For this compound, this involves a multi-layered approach encompassing engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls and Work Practices

All manipulations of this compound, particularly when handling the neat liquid or preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[5]

Standard good laboratory hygiene practices are essential. These include washing hands thoroughly after handling, and prohibiting eating, drinking, or smoking in the laboratory.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following provides a robust baseline for handling this compound:

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is imperative to check the manufacturer's glove compatibility data, especially for prolonged work or immersion.[6] Gloves should be inspected for integrity before each use and changed immediately if contamination occurs.[8]

-

Skin and Body Protection: A laboratory coat must be worn and kept fully fastened.[6] For procedures with a higher risk of splashes or spills, a chemical-resistant apron is recommended.

Emergency Procedures: A Validated Response System

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel handling this compound must be familiar with the following emergency protocols.

First Aid Measures

The immediate response to an exposure is critical. The following steps are based on established first aid principles for phenolic compounds.

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[5] While specific data for this compound is not available, for general phenol exposures, treatment with polyethylene glycol (PEG 300 or 400) after initial water flushing is often recommended to inactivate absorbed phenol. Seek medical attention if irritation persists.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[5]

-

If Swallowed: Rinse the mouth with water.[5] Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[5]

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

-

Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, vermiculite, or dry earth.[5] Collect the absorbed material and contaminated debris into a suitable, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate all non-essential personnel from the area. Prevent the spill from entering drains or waterways.[5] Contain the spill using dikes or absorbents. Only trained personnel equipped with appropriate PPE should undertake the cleanup of large spills.

The following diagram outlines the logical workflow for responding to a personnel exposure event.

Handling, Storage, and Disposal: A Lifecycle Approach

Safe Handling and Storage

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are typically between 2-8°C.[2] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[5] As a general precaution for phenolic compounds, storage containers should be kept below eye level.[7]

Chemical Stability and Reactivity

The compound is generally stable under recommended storage conditions.[5] However, like other phenols, it can react with strong oxidizing agents. Thermal decomposition may produce hazardous products, including carbon oxides and hydrogen fluoride.[5]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. It should be collected in clearly labeled, sealed containers. Disposal must be carried out through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical down the sink or into any sewer system. While specific ecological data for this compound is limited, the related compound 3-(difluoromethoxy)phenol is classified as harmful to aquatic life with long-lasting effects, necessitating responsible disposal to prevent environmental release.[5]

Conclusion: Fostering a Culture of Safety

This compound is a valuable chemical intermediate whose safe use is predicated on a comprehensive understanding of its hazard profile and the implementation of robust safety protocols. By integrating the principles of GHS classification, proactive exposure control, validated emergency procedures, and a lifecycle approach to chemical management, researchers and drug development professionals can harness the synthetic utility of this compound while upholding the highest standards of laboratory safety. This guide serves as a technical resource to support that endeavor, emphasizing that scientific integrity and a culture of safety are inextricably linked.

References

- PubChem. 3-(Difluoromethyl)-phenol. National Center for Biotechnology Information.

- European Chemicals Agency (ECHA). Substance Information.

- MySkinRecipes. This compound.

- Arctom. This compound.

- AOBChem. This compound.

- European Chemicals Agency (ECHA). 3-(Difluoromethoxy)Phenol Overview.

- European Chemicals Agency (ECHA). Candidate List of substances of very high concern for Authorisation.

- GOV.UK. Phenol: toxicological overview.

- Yale Environmental Health & Safety. Standard Operating Procedure - Phenol.

- European Chemicals Agency (ECHA). Phenol - Substance Information.

- Aaron Chemicals. Safety Data Sheet.

- PubChem. 3-(Difluoromethoxy)phenol. National Center for Biotechnology Information.

- for the SAFE USE of PHENOL. Cefic.

- Aaron Chemicals. Safety Data Sheet.

- ACS Publications. Difluoromethylation of Phenols and Thiophenols.

- PubMed. Identification of 3-(trifluoromethyl)phenol as the malodorous compound in a pollution incident.

- University of Michigan-Dearborn. Phenol Laboratory Standard Operating Procedure.

- University of York, Department of Biology. Phenol Exposure: First Aid Guidance.

- Duke University Safety. OESO Phenol Guideline.

- Princeton University Environmental Health and Safety. Phenol.

- ResearchGate. Identification of 3-(trifluoromethyl)phenol as the malodorous compound...

- Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol.

- Environmental Protection Agency (EPA). Phenol Fact Sheet.

- GOV.UK. Phenol: incident management.

- Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE.

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Phenol.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 405196-14-7 [sigmaaldrich.com]

- 3. 405196-14-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Difluoromethoxy)phenol | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. 88798-13-4 CAS MSDS (3-(DIFLUOROMETHOXY)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Chemical Reactivity of 3-(Difluoromethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 3-(difluoromethyl)phenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic introduction of the difluoromethyl (CHF₂) group at the meta-position of the phenol ring imparts a unique electronic signature that significantly influences the molecule's reactivity. This document explores the interplay between the electron-donating hydroxyl group and the electron-withdrawing difluoromethyl group, offering field-proven insights into reactions at the hydroxyl moiety and the aromatic nucleus. Detailed experimental protocols, mechanistic considerations, and predictive models for reactivity are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block.

Introduction: The Unique Profile of this compound

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The difluoromethyl group, in particular, is of growing interest as it can serve as a bioisostere for hydroxyl, thiol, or amine groups, enhancing metabolic stability, lipophilicity, and target binding affinity.[1] this compound presents a fascinating case study in chemical reactivity, where the activating, ortho-, para-directing hydroxyl group is in direct electronic communication with the deactivating, meta-directing difluoromethyl group. Understanding this dynamic is crucial for predicting and controlling the outcomes of chemical transformations.

This guide will dissect the reactivity of this compound by examining:

-

The influence of the difluoromethyl group on the acidity and nucleophilicity of the phenolic hydroxyl group.

-

The regioselectivity of electrophilic aromatic substitution reactions.

-

Reactions involving the difluoromethyl group itself.

Electronic Properties and Their Influence on Reactivity

The chemical behavior of this compound is governed by the electronic properties of its two key functional groups.

-

Hydroxyl Group (-OH): This group is a strong activator and ortho-, para-director in electrophilic aromatic substitution. It donates electron density to the aromatic ring through resonance, increasing its nucleophilicity.[2][3]

-

Difluoromethyl Group (-CHF₂): Due to the high electronegativity of the fluorine atoms, the difluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This deactivates the aromatic ring towards electrophilic attack.

The position of the difluoromethyl group is critical. At the meta position, its electron-withdrawing inductive effect is pronounced, influencing the overall electron density of the ring and the acidity of the phenolic proton. The Hammett constant (σ) is a useful parameter for quantifying the electronic effect of a substituent. For the analogous trifluoromethyl group, the meta-Hammett constant (σm) is +0.43, indicating a significant electron-withdrawing effect.[4] It is reasonable to infer a similarly positive, albeit slightly smaller, σm value for the difluoromethyl group.

Acidity of the Phenolic Proton

The electron-withdrawing nature of the difluoromethyl group increases the acidity of the phenolic proton compared to phenol itself. This is because the inductive effect of the CHF₂ group helps to stabilize the resulting phenoxide anion. For comparison, the pKa of 3-(trifluoromethyl)phenol is approximately 9.08, which is lower (more acidic) than that of phenol (pKa ≈ 10).[2] This increased acidity facilitates the formation of the phenoxide ion, which is a key intermediate in many reactions of the hydroxyl group.

Comparative pKa Values

| Compound | pKa |

| Phenol | ~10.0 |

| 3-(Trifluoromethyl)phenol | 9.08[2] |

| This compound | ~9.2 (Estimated) |

This table summarizes the pKa values, with the value for this compound estimated based on the trend observed with the trifluoromethyl analogue.

Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a primary site for chemical modification, most notably through O-alkylation and O-acylation.

O-Alkylation (Ether Synthesis)

The formation of ethers from this compound is a common and synthetically useful transformation. The Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide, is a robust method. Given the increased acidity of this compound, the phenoxide can be readily generated using a moderately strong base such as potassium carbonate.

Workflow for O-Alkylation of this compound

Caption: General workflow for the Williamson ether synthesis of 3-(difluoromethyl)phenyl ethers.

Detailed Experimental Protocol: Synthesis of a Generic 3-(Difluoromethyl)phenyl Ether

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (1.5 eq.).

-

Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Add the desired alkyl halide (1.1 eq.) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture (typically to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(difluoromethyl)phenyl ether.

O-Difluoromethylation

A particularly relevant reaction is the conversion of this compound to 1-(difluoromethoxy)-3-(difluoromethyl)benzene. This can be achieved using a difluorocarbene source. A common and practical method involves the thermal decomposition of sodium chlorodifluoroacetate.

Mechanism of O-Difluoromethylation

Caption: Mechanism of O-difluoromethylation of 3-(difluoromethyl)phenoxide with difluorocarbene.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is determined by the competing directing effects of the hydroxyl and difluoromethyl groups.

-

-OH group: Activating and ortho-, para-directing.

-

-CHF₂ group: Deactivating and meta-directing relative to its own position.

The powerful activating effect of the hydroxyl group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, the deactivating CHF₂ group will reduce the overall reaction rate compared to phenol.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

Caption: Predicted major sites of electrophilic attack on this compound. The hydroxyl group directs substitution to the 2, 4, and 6 positions.

Halogenation

Direct bromination or chlorination of this compound is expected to proceed readily, likely without the need for a Lewis acid catalyst, due to the highly activating nature of the hydroxyl group.[2] The reaction is anticipated to yield a mixture of mono-, di-, and possibly tri-halogenated products at the 2, 4, and 6 positions. Controlling the stoichiometry of the halogenating agent and the reaction conditions will be crucial to achieve selective mono-halogenation.

Nitration

Nitration of phenols can be a sensitive reaction, prone to oxidation.[2] For this compound, nitration with dilute nitric acid is predicted to yield a mixture of 3-(difluoromethyl)-2-nitrophenol and 3-(difluoromethyl)-4-nitrophenol. The use of harsher conditions (e.g., concentrated nitric and sulfuric acids) would likely lead to polynitration and oxidative degradation.

Friedel-Crafts Reactions

Friedel-Crafts reactions on phenols can be complex. The lone pair of electrons on the hydroxyl oxygen can coordinate with the Lewis acid catalyst, deactivating the ring.[5] Furthermore, O-acylation can compete with the desired C-acylation.[5] For this compound, Friedel-Crafts acylation, if successful, would be expected to occur at the positions ortho and para to the hydroxyl group. The choice of catalyst and reaction conditions would be critical to favor C-acylation over O-acylation.

Reactions of the Difluoromethyl Group

While often installed as a stable bioisostere, the difluoromethyl group itself can participate in chemical transformations. The acidic proton of the CHF₂ group can be removed by a strong base to generate a nucleophilic difluoromethyl anion.

Deprotonation and Subsequent Nucleophilic Attack

The deprotonation of aryl-CHF₂ compounds can be achieved using a strong base, such as a metal amide, in combination with a Lewis acid to trap the resulting nucleophile. This generates a powerful synthetic intermediate that can react with various electrophiles.

Generation and Reaction of the Aryl-CF₂⁻ Anion

Caption: General scheme for the deprotonation of an aryl-CHF₂ group and subsequent reaction with an electrophile.

This methodology opens up possibilities for further functionalization of molecules containing the this compound scaffold, allowing for the construction of more complex architectures.

Conclusion

This compound is a molecule with a rich and nuanced chemical reactivity profile. The interplay between the activating hydroxyl group and the deactivating difluoromethyl group provides both challenges and opportunities for synthetic chemists. Reactions at the hydroxyl group, such as O-alkylation, are generally facile due to the increased acidity of the phenolic proton. Electrophilic aromatic substitution is directed by the powerful hydroxyl group to the ortho and para positions, though the overall reactivity of the ring is tempered by the electron-withdrawing difluoromethyl substituent. Finally, the difluoromethyl group itself can be engaged in further transformations through deprotonation, offering a handle for late-stage functionalization. A thorough understanding of these reactivity principles is essential for the effective application of this compound in the design and synthesis of next-generation pharmaceuticals and agrochemicals.

References

- Fier, P. S., & Hartwig, J. F. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. The Hartwig Group.

- Yuan, G., Wang, F., & Stephenson, N. A. (2020). Metal-free 18F-labeling of aryl-CF2H via nucleophilic radiofluorination and oxidative C–H activation.

- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trifluoromethyl)phenol. BenchChem.

- savvy-chemist. (2018). Aromatic Chemistry (5) Phenol: electrophilic substitution reactions. savvy-chemist.

- LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts.

- Chapter 24: Phenols. (n.d.).

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). Molecules, 27(24), 8873. [Link]

- Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022, November 29). YouTube.

- Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. (2022, November 28). YouTube.

- Friedel Crafts Acylation. (2012, July 2). YouTube.

- Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. (2022). The Journal of Organic Chemistry, 87(9), 6047-6058. [Link]

- Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. (2005). Journal of Chemical Sciences, 117(6), 641-645. [Link]

- Nitration of substituted phenols by different efficient heterogeneous systems. (2006). ARKIVOC, 2006(14), 59-65.

- Friedel–Crafts reaction of phenol. (2015, May 16). Chemistry Stack Exchange.

- Method for selectively brominating phenols. (n.d.). Google Patents.

- A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison. (n.d.). BenchChem.

- Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013, October 31). Master Organic Chemistry.

- Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. (n.d.). ChemRxiv.

- Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. (2023). Polymers, 15(9), 2133. [Link]

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (n.d.). Google Patents.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2022). Molecules, 27(19), 6649. [Link]

- Recent advances in the synthesis of trifluoromethyl ethers through the direct O. (n.d.). Chemical Review and Letters.

- Negishi-Type Cross-Coupling Reaction of a CF2H Reagent and Aryl Thianthrenium Salts. (2024, October 16). ResearchGate.

- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews, 50(12), 7063-7103. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. savvy-chemist: Aromatic Chemistry (5) Phenol: electrophilic substitution reactions [derekcarrsavvy-chemist.blogspot.com]

- 4. Metal-free 18F-labeling of aryl-CF2H via nucleophilic radiofluorination and oxidative C-H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Solubility of 3-(Difluoromethyl)phenol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(Difluoromethyl)phenol in Modern Drug Discovery

This compound is a substituted aromatic compound of increasing interest in the fields of medicinal chemistry and agrochemical research. The incorporation of the difluoromethyl (CHF2) group into a phenolic scaffold can significantly modulate the physicochemical and pharmacokinetic properties of a molecule.[1] This functional group is often employed as a bioisostere for a hydroxyl or thiol group, and its unique electronic properties can influence a compound's acidity, lipophilicity, and metabolic stability. A thorough understanding of the solubility of this compound is paramount for its effective utilization in drug design and development, as solubility directly impacts bioavailability, formulation, and ultimately, therapeutic efficacy.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available experimental solubility data for this specific compound, this guide will focus on the foundational principles and methodologies for determining its solubility. We will delve into its key physicochemical properties, provide a detailed, field-proven protocol for solubility determination, and discuss the anticipated influence of the difluoromethyl moiety on its solubility profile, drawing comparisons with closely related analogs.

Physicochemical Properties of this compound and Related Compounds

A molecule's solubility is intrinsically linked to its physicochemical characteristics. Understanding these properties is the first step in predicting and experimentally determining solubility. Below is a summary of the available data for this compound and its close structural relatives, 3-(Trifluoromethyl)phenol and 3-(Difluoromethoxy)phenol.

| Property | This compound | 3-(Trifluoromethyl)phenol | 3-(Difluoromethoxy)phenol |

| Molecular Formula | C₇H₆F₂O[1] | C₇H₅F₃O | C₇H₆F₂O₂ |

| Molecular Weight | 144.12 g/mol [1] | 162.11 g/mol | 160.12 g/mol [2] |

| Appearance | Pale-yellow to Yellow-brown Liquid[3] | Clear colorless to light yellow liquid[4] | Not specified |

| pKa (predicted) | ~9.09 | 8.68 (at 25℃)[4] | Not specified |

| LogP (predicted) | Not specified | 2.95 (at 25℃)[4] | 2.5[2] |

| Water Solubility | Data not available | Insoluble[4] | Data not available |

Note: Some of the data, particularly for this compound, is based on predictions and information from chemical suppliers, as peer-reviewed experimental data is scarce.

The predicted pKa of approximately 9.09 for this compound suggests it is a weak acid, similar to other phenols. This is a critical parameter as its ionization state, and therefore its aqueous solubility, will be pH-dependent. The trifluoromethyl analogue is reported to be insoluble in water, which suggests that this compound may also exhibit low aqueous solubility.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method. This technique measures the equilibrium solubility of a compound in a given solvent, which is defined as the concentration of the solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature.

Causality Behind Experimental Choices

The shake-flask method is favored for its robustness and ability to achieve true thermodynamic equilibrium. The extended incubation period ensures that the dissolution process has reached a steady state, providing a reliable measure of the compound's intrinsic solubility. The use of High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the concentration of phenolic compounds in the resulting saturated solution due to their chromophoric nature.

Self-Validating System

The protocol incorporates several self-validating steps. The analysis of the supernatant at multiple time points (e.g., 24 and 48 hours) ensures that equilibrium has been reached. A consistent concentration measurement across these time points provides confidence in the obtained solubility value. Furthermore, the use of a calibration curve with known concentrations of the analyte ensures the accuracy of the quantification.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of screw-capped glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

To each vial, add a precise volume of the desired solvent (e.g., deionized water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (typically 25 °C for physicochemical characterization or 37 °C for biological relevance).

-

Agitate the vials for a predetermined period, generally 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.

-

-

Phase Separation:

-

After the incubation period, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution (supernatant) from the excess solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Generate a calibration curve by injecting the standard solutions into an HPLC system equipped with a UV detector and plotting the peak area against the concentration. A suitable wavelength for detection of phenolic compounds is typically around 270-280 nm.

-

Dilute the collected supernatant if necessary to fall within the linear range of the calibration curve.

-

Inject the diluted (or undiluted) supernatant into the HPLC system and record the peak area.

-

Calculate the concentration of this compound in the supernatant using the regression equation from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent.

-

Expected Solubility Profile and the Influence of the Difluoromethyl Group

While specific experimental data for this compound is lacking, we can infer its likely solubility behavior based on the principles of physical organic chemistry and data from analogous compounds.

Impact of the Difluoromethyl Group on Aqueous Solubility

The introduction of fluorine atoms into an organic molecule generally increases its lipophilicity. The difluoromethyl group (-CHF2) is less lipophilic than the trifluoromethyl group (-CF3) but more lipophilic than a methyl group (-CH3). Therefore, it is expected that this compound will have low aqueous solubility.

The phenolic hydroxyl group is capable of hydrogen bonding with water, which contributes to its water solubility. However, the presence of the aromatic ring and the difluoromethyl group will likely dominate, leading to poor overall aqueous solubility.

pH-Dependent Solubility

As a weak acid, the solubility of this compound in aqueous media is expected to be highly pH-dependent.

-

At pH values significantly below its pKa (~9.09) , the compound will exist predominantly in its neutral, protonated form. This form is less polar and is expected to have lower aqueous solubility.

-

As the pH approaches and exceeds the pKa , the phenolic proton will dissociate, forming the more polar phenoxide anion. This negatively charged species will have a much greater affinity for water, leading to a significant increase in aqueous solubility.

This relationship can be visualized in the following logical diagram:

Caption: Logical Relationship between pH and the Expected Aqueous Solubility of this compound.

Solubility in Organic Solvents

This compound is expected to exhibit good solubility in a range of common organic solvents, particularly polar aprotic solvents and alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at solvating a wide range of organic molecules and are likely to readily dissolve this compound.

-

Alcohols (e.g., Ethanol, Methanol): The ability of the phenolic hydroxyl group to act as a hydrogen bond donor and acceptor, coupled with the overall organic character of the molecule, suggests good solubility in alcohols.

-

Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Moderate solubility is expected in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is likely to be limited in nonpolar solvents due to the presence of the polar hydroxyl group.

Conclusion and Future Directions

This technical guide has outlined the critical importance of understanding the solubility of this compound for its application in drug discovery and development. While experimental solubility data for this compound remains to be extensively published, a robust and validated methodology for its determination using the shake-flask method has been presented. Based on its physicochemical properties and by analogy to related compounds, this compound is predicted to have low, pH-dependent aqueous solubility and good solubility in polar organic solvents.

For researchers and scientists working with this compound, the experimental determination of its solubility profile across a range of pharmaceutically relevant solvents and pH values is a crucial next step. The protocols and principles outlined in this guide provide a solid framework for undertaking such studies, which will undoubtedly contribute to the rational design of novel therapeutics and agrochemicals incorporating the this compound scaffold.

References

- MySkinRecipes. This compound product page. [Link]

- PubChem. 3-(Difluoromethyl)-phenol. [Link]

- ChEMBL. Assay: Solubility of the compound in DMSO (CHEMBL3878090). [Link]

- PubChemLite. 3-(difluoromethyl)-phenol (C7H6F2O). [Link]

- Wikipedia. Phenol. [Link]

- Organic Syntheses.

- PubChem. 3-(Difluoromethoxy)phenol. [Link]

- Royal Society of Chemistry. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]

- ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

- Reddit. What solvents are DMSO/DMF miscible with?. [Link]

- Chemistry LibreTexts. 17.2: Properties of Alcohols and Phenols. [Link]

- ResearchGate. Studies on the solubility of phenolic compounds. [Link]

Sources

Introduction: The Structural Elucidation of a Key Fluorinated Intermediate

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Difluoromethyl)phenol

This compound is a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of the difluoromethyl (CHF₂) group into organic molecules can significantly modulate their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1] Consequently, unambiguous structural verification and purity assessment are paramount for researchers in drug development and related fields. This guide provides a comprehensive analysis of the key spectroscopic data—NMR (¹H, ¹³C, ¹⁹F) and IR—used to characterize this compound. Moving beyond a simple data dump, this document explains the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is essential before delving into its spectral data. The key features include a phenolic hydroxyl (-OH) group, an aromatic ring with a specific substitution pattern, and the titular difluoromethyl (-CHF₂) group. Each of these components produces characteristic signals in different spectroscopic experiments.

Caption: Structure of this compound with atom numbering.